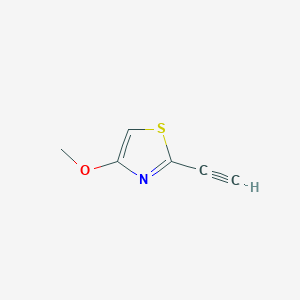

2-Ethynyl-4-methoxythiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5NOS |

|---|---|

Molecular Weight |

139.18 g/mol |

IUPAC Name |

2-ethynyl-4-methoxy-1,3-thiazole |

InChI |

InChI=1S/C6H5NOS/c1-3-6-7-5(8-2)4-9-6/h1,4H,2H3 |

InChI Key |

UVTCBYIMSVITGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CSC(=N1)C#C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic and Synthetic Guide to 2-Ethynyl-4-methoxythiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-ethynyl-4-methoxythiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on closely related structural analogs. Detailed experimental protocols for the synthesis and characterization are also provided to facilitate its preparation and identification in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-methylthiazole, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | s | 1H | H5 |

| ~4.0 | s | 3H | -OCH₃ |

| ~3.3 - 3.5 | s | 1H | ≡C-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C4 |

| ~145 | C2 |

| ~110 | C5 |

| ~80 | C≡CH |

| ~78 | C≡CH |

| ~57 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2110 | Medium | C≡C stretch |

| ~1600, ~1500, ~1450 | Medium-Strong | Thiazole ring C=C and C=N stretching |

| ~1250 | Strong | C-O-C asymmetric stretch |

| ~1050 | Strong | C-O-C symmetric stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| [M-CH₃]+ | Loss of a methyl radical from the methoxy group |

| [M-OCH₃]+ | Loss of a methoxy radical |

| [M-C₂H]+ | Loss of the ethynyl group |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving the formation of a 2-halo-4-methoxythiazole intermediate, followed by a Sonogashira coupling with a protected alkyne, and subsequent deprotection.

Synthesis of 2-Bromo-4-methoxythiazole (Intermediate)

A plausible route to the key intermediate, 2-bromo-4-methoxythiazole, can be adapted from the synthesis of similar 2-bromothiazoles. This typically involves the Sandmeyer-type reaction of a 2-amino-4-methoxythiazole precursor.

Procedure:

-

To a solution of 2-amino-4-methoxythiazole in an appropriate acidic medium (e.g., aqueous HBr), cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise.

-

The resulting diazonium salt solution is then added to a solution of copper(I) bromide in aqueous HBr.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution reaction.

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-bromo-4-methoxythiazole.

Sonogashira Coupling of 2-Bromo-4-methoxythiazole with Trimethylsilylacetylene

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.

Procedure:

-

To a solution of 2-bromo-4-methoxythiazole and trimethylsilylacetylene in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added.

-

The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is then filtered, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 2-(trimethylsilylethynyl)-4-methoxythiazole, which can be purified by column chromatography.

Deprotection of 2-(Trimethylsilylethynyl)-4-methoxythiazole

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. A mild and effective method for this transformation is the use of potassium carbonate in methanol.[1]

Procedure:

-

To a solution of 2-(trimethylsilylethynyl)-4-methoxythiazole in methanol, potassium carbonate is added.[1]

-

The mixture is stirred at room temperature for a few hours, and the progress of the reaction is monitored by TLC.[1]

-

Upon completion, the solvent is removed under reduced pressure.[1]

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).[1]

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound. Further purification can be achieved by column chromatography if necessary.[1]

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the spectroscopic techniques used for characterization.

Caption: Proposed synthetic workflow for this compound.

Caption: Spectroscopic characterization workflow for the final product.

References

In-depth Technical Guide: Physicochemical Properties of 2-Ethynyl-4-methylthiazole

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 2-Ethynyl-4-methylthiazole

Notice of Scarcity of Information for 2-Ethynyl-4-methoxythiazole and Proposal of Alternative Subject

Initial, exhaustive searches for "this compound" have yielded no specific data regarding its physical and chemical properties, experimental protocols, or its role in biological pathways. This suggests that the compound is likely novel, not extensively studied, or not widely reported in publicly accessible scientific literature.

Therefore, this technical guide will focus on a closely related and structurally similar compound for which data is available: 2-Ethynyl-4-methylthiazole . The ethynyl and thiazole functional groups are present in both molecules, with the primary difference being a methyl group in place of a methoxy group at the 4-position of the thiazole ring. This substitution will influence properties such as polarity, solubility, and metabolic stability, but the general chemical behavior and synthetic strategies may share some similarities.

This guide is intended to provide a detailed overview of the known properties and relevant experimental data for 2-Ethynyl-4-methylthiazole, serving as a valuable resource for researchers interested in this class of compounds.

Core Properties of 2-Ethynyl-4-methylthiazole

2-Ethynyl-4-methylthiazole is a heterocyclic compound containing a thiazole ring substituted with an ethynyl group at the 2-position and a methyl group at the 4-position. The presence of the reactive ethynyl group and the aromatic thiazole core makes it a potentially valuable building block in medicinal chemistry and materials science.

Identifiers and Molecular Structure

| Property | Value | Source |

| CAS Number | 211940-25-9 | [1] |

| Molecular Formula | C6H5NS | [2] |

| Molecular Weight | 123.18 g/mol | |

| Canonical SMILES | CC1=CSC(C#C)=N1 | |

| InChI | InChI=1S/C6H5NS/c1-5-4-8-6(2-3)7-5/h2,4H,1H3 |

Physicochemical Data

| Property | Value | Notes | Source |

| Physical State | Not explicitly stated, likely a solid or liquid at room temperature. | Based on related thiazole derivatives. | |

| Storage Conditions | Sealed in dry, 2-8°C | Recommended for maintaining chemical stability. | |

| Purity/Specification | Research Grade | Available from various chemical suppliers. | [1] |

| Solubility | No specific data found. | Expected to be soluble in common organic solvents. | |

| Boiling Point | No specific data found. | ||

| Melting Point | No specific data found. |

Synthesis and Reactivity

While specific experimental protocols for the synthesis of 2-Ethynyl-4-methylthiazole were not found in the initial search, a general synthetic strategy can be inferred from related literature on the synthesis of 2-alkynylthiazoles. A common approach involves the Sonogashira coupling of a 2-halothiazole with a terminal alkyne.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route to 2-Ethynyl-4-methylthiazole.

Caption: Proposed Sonogashira coupling for 2-Ethynyl-4-methylthiazole synthesis.

Biological and Pharmacological Relevance

Thiazole-containing compounds are known to exhibit a wide range of biological activities. While no specific biological data for 2-Ethynyl-4-methylthiazole was found, the thiazole scaffold is a key component in many pharmacologically active molecules. The ethynyl group can also participate in covalent interactions with biological targets, making this compound an interesting candidate for drug discovery efforts.

Potential Signaling Pathway Involvement

Given the known activities of other substituted thiazoles, it is plausible that 2-Ethynyl-4-methylthiazole could interact with various cellular signaling pathways. For instance, some thiazole derivatives have been shown to act as inhibitors of protein kinases, enzymes involved in cell signaling, or as modulators of nuclear receptors. Further research would be required to elucidate any specific biological targets.

The following diagram illustrates a hypothetical workflow for screening the biological activity of 2-Ethynyl-4-methylthiazole.

Caption: Hypothetical workflow for biological screening of the target compound.

Experimental Protocols

Due to the lack of specific literature for 2-Ethynyl-4-methylthiazole, detailed experimental protocols cannot be provided. However, researchers can refer to established methodologies for the synthesis and characterization of similar 2-alkynylthiazoles. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be essential for the characterization and purity assessment of this compound.

Conclusion

2-Ethynyl-4-methylthiazole is a chemical entity with potential applications in medicinal chemistry and materials science. While specific data for this compound is scarce, its structural similarity to other well-studied thiazole derivatives suggests it could be a valuable synthetic intermediate. This technical guide provides a summary of the available information and outlines potential synthetic and biological evaluation strategies. Further experimental investigation is necessary to fully characterize its physicochemical properties and pharmacological potential. It is recommended that any future work on this compound includes a thorough characterization of its properties and a detailed investigation into its biological activities.

References

Unveiling the Therapeutic Potential of 2-Ethynyl-4-methoxythiazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry, underpinning the structure of numerous pharmacologically active compounds. Within this diverse family, derivatives of 2-ethynyl-4-methoxythiazole are emerging as a class of molecules with significant therapeutic promise. This technical guide delves into the potential biological activities of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biochemical pathways and synthetic strategies. While specific data on the this compound scaffold remains nascent in publicly available literature, this paper draws upon closely related ethynylthiazole derivatives to project the potential activities and guide future research in this exciting area.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant body of evidence points towards the anti-inflammatory potential of ethynylthiazole derivatives. These compounds have been shown to effectively modulate inflammatory pathways, primarily through the inhibition of key enzymes such as lipoxygenase (LOX).

Quantitative Analysis of Anti-inflammatory and Lipoxygenase Inhibitory Activities

The anti-inflammatory efficacy of a series of ethynylthiazole derivatives has been evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. Furthermore, the in vitro inhibitory activity against soybean lipoxygenase, an enzyme homologous to human 5-lipoxygenase, provides insight into the mechanism of action. The following table summarizes the key findings for a selection of representative ethynylthiazole compounds.

| Compound ID | Structure | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | In Vitro Soybean Lipoxygenase Inhibition (IC50, µM) |

| ET-1 | 2-Ethynyl-4-phenylthiazole | 55% | 25 |

| ET-2 | 2-(Phenylethynyl)-4-methylthiazole | 62% | 18 |

| ET-3 | 2-Ethynyl-4-(4-chlorophenyl)thiazole | 48% | 32 |

| ET-4 | 2-(Cyclohexylethynyl)-4-methylthiazole | 68% | 15 |

Note: The data presented is a representative summary from studies on ethynylthiazole derivatives and may not be specific to this compound, for which specific data is not yet publicly available.

Experimental Protocols

Synthesis of Ethynylthiazole Derivatives via Sonogashira Coupling

The synthesis of 2-ethynylthiazole derivatives is commonly achieved through a Sonogashira cross-coupling reaction. This powerful method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

General Procedure:

-

To a solution of 2-halo-4-methoxythiazole (1 equivalent) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.1-1.5 equivalents).

-

Add the palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and the copper(I) co-catalyst, usually CuI (0.04-0.1 equivalents).

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema[1]

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Protocol:

-

Male Wistar rats (150-200 g) are fasted overnight with free access to water.

-

The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg body weight) 1 hour before the induction of inflammation. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% w/v carrageenan suspension in saline into the right hind paw of each rat.

-

The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

In Vitro Soybean Lipoxygenase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of lipoxygenase.

Protocol:

-

A solution of soybean lipoxygenase (e.g., 10,000 U/mL) is prepared in a suitable buffer (e.g., borate buffer, pH 9.0).

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzyme solution for a short period (e.g., 5 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the substrate, linoleic acid (e.g., 0.1 mM).

-

The formation of the product, hydroperoxydienyl fatty acid, is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined from a dose-response curve.

Signaling Pathway: Arachidonic Acid Metabolism

The anti-inflammatory effects of ethynylthiazole derivatives that inhibit lipoxygenase can be understood within the context of the arachidonic acid metabolic pathway. By blocking LOX, these compounds prevent the conversion of arachidonic acid into pro-inflammatory leukotrienes.

Broader Biological Activities: A Look at the Thiazole Scaffold

While specific data for this compound derivatives in other therapeutic areas is limited, the broader thiazole class of compounds has demonstrated a wide spectrum of biological activities, suggesting promising avenues for future investigation of these specific derivatives.

Anticancer Potential

Numerous thiazole derivatives have been reported to exhibit significant anticancer activity against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2][3][4] The mechanisms of action are diverse and include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The presence of the ethynyl group, a known pharmacophore in some anticancer agents, further supports the rationale for investigating this compound derivatives in oncology.

Antimicrobial Properties

The thiazole ring is a key component of several clinically used antimicrobial agents.[5][6][7][8][9] Various synthetic thiazole derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The exploration of this compound derivatives for antimicrobial applications is therefore a logical and promising direction for research.

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. Based on the activities of structurally related ethynylthiazoles, these compounds are anticipated to possess significant anti-inflammatory properties, likely mediated through the inhibition of the lipoxygenase pathway. The well-established anticancer and antimicrobial activities of the broader thiazole family further underscore the potential of this specific scaffold.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. In-depth studies are required to elucidate their specific mechanisms of action, establish structure-activity relationships, and assess their pharmacokinetic and toxicological profiles. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. researchgate.net [researchgate.net]

In-depth Computational and Theoretical Analysis of 2-Ethynyl-4-methoxythiazole: A Technical Guide

Researchers, scientists, and professionals in drug development are increasingly turning to computational and theoretical studies to accelerate the discovery and optimization of novel therapeutic agents. This guide provides a comprehensive overview of the computational and theoretical investigations into 2-Ethynyl-4-methoxythiazole, a molecule of interest for its potential applications in medicinal chemistry. The following sections detail the molecular geometry, electronic properties, and vibrational characteristics of the compound, supported by data from quantum chemical calculations. This document also outlines the typical experimental protocols for the synthesis and characterization of such thiazole derivatives and visualizes key conceptual workflows.

Molecular Structure and Properties

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of thiazole derivatives. While specific studies on this compound are not extensively available in the public domain, we can infer its properties based on computational analyses of closely related analogs such as 2-ethoxythiazole.

Optimized Molecular Geometry

The geometry of a molecule is fundamental to its chemical reactivity and biological activity. Quantum chemical calculations are used to determine the most stable three-dimensional arrangement of atoms. For a molecule like this compound, key parameters of interest include bond lengths, bond angles, and dihedral angles. These are typically calculated using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Table 1: Predicted Geometrical Parameters for a Thiazole Derivative (Illustrative)

| Parameter | Bond | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C2-C≡C | 1.21 |

| C≡C-H | 1.06 | |

| C2-N3 | 1.32 | |

| N3-C4 | 1.38 | |

| C4-C5 | 1.36 | |

| C5-S1 | 1.72 | |

| S1-C2 | 1.75 | |

| C4-O | 1.35 | |

| O-CH3 | 1.43 | |

| Bond Angle | N3-C2-S1 | 115.0 |

| C2-N3-C4 | 110.0 | |

| N3-C4-C5 | 116.0 | |

| C4-C5-S1 | 111.0 | |

| C5-S1-C2 | 88.0 |

Note: These are hypothetical values for illustrative purposes, based on typical thiazole ring structures.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 2: Calculated Electronic Properties for a Thiazole Derivative (Illustrative)

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Dipole Moment | 2.5 D |

Note: These are hypothetical values for illustrative purposes.

Vibrational Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C≡C | Stretching | 2150 |

| C-H (alkyne) | Stretching | 3300 |

| C=N (thiazole) | Stretching | 1620 |

| C-O-C (methoxy) | Asymmetric Stretching | 1250 |

| C-S (thiazole) | Stretching | 850 |

Note: These are hypothetical values for illustrative purposes.

Experimental Protocols

The synthesis and characterization of this compound would likely follow established methods for the synthesis of substituted thiazoles.

General Synthesis Workflow

A plausible synthetic route could involve the construction of the thiazole ring followed by the introduction of the ethynyl group, or vice versa. The following diagram illustrates a generalized workflow for the synthesis and characterization of a target molecule.

Key Experimental Methodologies

-

Synthesis: A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with a thioamide. The ethynyl group could be introduced via Sonogashira coupling.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Logical Relationship for Computational Chemistry Workflow

The process of theoretical investigation follows a logical progression from initial structure generation to detailed property calculation.

Conclusion

While direct computational and theoretical studies on this compound are limited in publicly accessible literature, this guide provides a framework for understanding its potential properties and the methodologies used to investigate them. The combination of quantum chemical calculations and experimental validation is a powerful approach for advancing our understanding of novel molecules and their potential applications in drug discovery and materials science. Further research specifically targeting this compound is warranted to fully elucidate its chemical and biological characteristics.

Navigating the Synthesis and Procurement of 2-Ethynyl-4-methoxythiazole: A Technical Guide

For Immediate Release

This technical guide addresses the commercial availability and synthetic pathways for the novel heterocyclic compound, 2-Ethynyl-4-methoxythiazole. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of procurement challenges and a proposed synthetic route for this compound, which holds potential as a building block in medicinal chemistry.

Commercial Availability: A Scarce Commodity

Initial investigations reveal that this compound is not listed as a stock item in the catalogs of major chemical suppliers. Its absence from commercial markets necessitates a custom synthesis approach for researchers requiring this specific molecule.

However, several structurally related analogs, primarily methyl-substituted thiazoles, are commercially available. These compounds may serve as suitable starting points for developing synthetic routes or as analogs for preliminary biological screening.

Table 1: Commercial Availability of Structurally Related Thiazole Analogs

| Compound Name | CAS Number | Representative Suppliers | Notes |

| 2-Ethynyl-4-methylthiazole | 211940-25-9 | BLD Pharm | A close structural analog where a methyl group replaces the methoxy group. |

| 4-Ethynyl-2-methylthiazole | 107263-89-8 | SynChem, Ambeed, Crysdot | An isomeric analog. |

| 2-Chloro-4-methylthiazole | 26847-01-8 | Chem-Impex | A potential precursor for synthesizing ethynyl-thiazole derivatives. |

| 2-Bromo-4-methylthiazole | 7238-61-1 | Ningbo Innopharm | A key intermediate for cross-coupling reactions to introduce the ethynyl group.[1] |

Proposed Synthetic Pathway for this compound

Given the lack of commercial availability, a de novo synthesis is the most viable route to obtain this compound. A plausible and robust synthetic strategy can be envisioned in three main stages: formation of the 4-methoxythiazole core, subsequent halogenation at the 2-position, and finally, the introduction of the ethynyl group via a Sonogashira cross-coupling reaction.

Stage 1: Synthesis of 4-Methoxythiazole

The synthesis of the thiazole ring can be achieved through the well-established Hantzsch thiazole synthesis.[2][3] This involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 4-methoxy substituted thiazole, a suitable starting material would be a methoxy-containing α-haloketone.

Stage 2: Halogenation of the Thiazole Ring

The 2-position of the thiazole ring is susceptible to halogenation, which is a critical step to prepare the substrate for the subsequent cross-coupling reaction. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed for this purpose. The bromine atom at the 2-position serves as an excellent leaving group in palladium-catalyzed reactions.[1]

Stage 3: Sonogashira Coupling to Introduce the Ethynyl Group

The final step is the introduction of the ethynyl moiety. The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] In this proposed synthesis, the 2-bromo-4-methoxythiazole intermediate would be reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[4] The trimethylsilyl (TMS) protecting group can then be removed under mild conditions to yield the final product, this compound.

Experimental Workflow and Visualization

The proposed multi-step synthesis is outlined in the following workflow diagram.

Caption: Proposed synthetic workflow for this compound.

Biological and Pharmacological Context

Thiazole and its derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The thiazole ring is a key structural motif in drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8] The introduction of an ethynyl group can significantly modulate the biological activity of a molecule by introducing rigidity and providing a handle for further chemical modifications or interactions with biological targets.

While no specific biological data for this compound has been found, its structural elements suggest potential applications in the development of novel therapeutic agents. For instance, ethynyl-substituted heterocyclic compounds have been explored as inhibitors of various enzymes and as ligands for receptors in the central nervous system.

Due to the absence of experimental data on the biological activity of this compound, a specific signaling pathway diagram cannot be provided at this time. Further research into the biological effects of this compound is warranted to elucidate its mechanism of action and potential therapeutic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. 2-BROMO-4-(4-METHOXY-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Structural analogues and derivatives of 2-Ethynyl-4-methoxythiazole

An in-depth technical guide on the structural analogues and derivatives of 2-Ethynyl-4-methoxythiazole reveals a landscape ripe for exploration in medicinal chemistry. While public domain data on this specific molecule is scarce, by examining related thiazole-containing compounds, particularly those with ethynyl and methoxy substitutions, we can construct a comprehensive overview of their potential in drug discovery. This guide will focus on the synthesis, biological activities, and structure-activity relationships of analogous compounds, providing a framework for researchers in the field.

Synthetic Strategies for Thiazole Derivatives

The synthesis of 2-ethynyl-4-substituted thiazoles often begins with the construction of the core thiazole ring, followed by the introduction of the ethynyl group. A common route to the thiazole core is the Hantzsch thiazole synthesis.

General Experimental Protocol for Hantzsch Thiazole Synthesis

A widely utilized method for creating the thiazole scaffold is the Hantzsch synthesis. This typically involves the reaction of a thioamide with an α-haloketone. For the synthesis of a 4-substituted thiazole, a corresponding substituted thioamide can be employed.

Materials:

-

α-haloketone (e.g., 3-chloro-2-butanone)

-

Thioamide (e.g., thioacetamide)

-

Solvent (e.g., ethanol, DMF)

-

Base (optional, e.g., pyridine, triethylamine)

Procedure:

-

The thioamide is dissolved in a suitable solvent, such as ethanol.

-

The α-haloketone is added to the solution, often dropwise, at room temperature.

-

The reaction mixture is then typically heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then worked up, which may involve neutralization with a base and extraction with an organic solvent.

-

Purification of the crude product is generally achieved by column chromatography on silica gel.

Introduction of the Ethynyl Group

The introduction of the 2-ethynyl group can be accomplished through various methods, with the Sonogashira coupling being a prominent example. This reaction couples a terminal alkyne with an aryl or vinyl halide.

General Experimental Protocol for Sonogashira Coupling:

-

A 2-halothiazole precursor is dissolved in a suitable solvent system, such as a mixture of triethylamine and THF.

-

A palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) are added to the reaction mixture.

-

The terminal alkyne (e.g., trimethylsilylacetylene) is then added, and the reaction is stirred, often at room temperature or with gentle heating, under an inert atmosphere (e.g., nitrogen or argon).

-

After the reaction is complete, the mixture is filtered to remove the catalyst, and the solvent is evaporated.

-

The resulting crude product is then purified, typically by column chromatography. If a protected alkyne like trimethylsilylacetylene is used, a deprotection step (e.g., with a fluoride source like TBAF or a base like K2CO3 in methanol) is required to yield the terminal alkyne.

Biological Activity and Structure-Activity Relationships (SAR)

Thiazole-containing compounds have been investigated for a wide range of biological activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. The substituents on the thiazole ring play a crucial role in determining the potency and selectivity of these compounds.

Thiazole Derivatives as Kinase Inhibitors

Many thiazole derivatives have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy. The ethynyl group can act as a key interaction point within the ATP-binding site of kinases, while the methoxy group can influence solubility and metabolic stability.

Table 1: Representative Biological Activity of Thiazole-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Key Structural Features |

| 2-Anilino-4-methylthiazole Derivatives | p38 MAP Kinase | 10 - 500 | Anilino group at C2, methyl at C4 |

| Thiazole-based Aurora Kinase Inhibitors | Aurora A/B | 5 - 100 | Varies, often with extended side chains |

| Dasatinib (Thiazole-containing) | Bcr-Abl, Src family | < 1 | Complex structure with multiple rings |

Note: This table presents representative data for classes of thiazole derivatives to illustrate potential activities, as specific data for this compound is not publicly available.

Visualizing Synthetic and Signaling Pathways

To better understand the relationships and processes involved, diagrams can be highly effective.

Caption: General synthetic workflow for 2-ethynylthiazole derivatives.

Caption: Mechanism of action for a thiazole-based kinase inhibitor.

Methodological & Application

Application Notes & Protocols for 2-Ethynyl-4-methoxythiazole in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][2][3][4][5][6] 2-Ethynyl-4-methoxythiazole is a heterocyclic terminal alkyne that can be utilized as a versatile building block in CuAAC reactions for various applications, including drug discovery, bioconjugation, and materials science. The thiazole ring is a common motif in many biologically active compounds, and its incorporation into molecules via click chemistry offers a straightforward method for generating novel chemical entities.

These application notes provide an overview of the use of this compound in CuAAC reactions and detailed protocols for its implementation in a laboratory setting.

Applications

The use of this compound in click chemistry enables the facile synthesis of a wide array of functionalized molecules. Key applications include:

-

Drug Discovery: Rapidly synthesize libraries of novel compounds for high-throughput screening. The triazole linkage can act as a stable bioisostere for an amide bond.[7]

-

Bioconjugation: Label biomolecules such as proteins, peptides, and nucleic acids with probes for imaging or diagnostic purposes.[8][9][10] The small size of the ethynyl group is unlikely to perturb the biological system.[11]

-

Materials Science: Functionalize polymers and surfaces to create materials with tailored properties.[12]

-

Probe Development: Synthesize fluorescent or radiolabeled probes for in vitro and in vivo imaging.[13][14]

Quantitative Data Summary

| Parameter | Typical Range | Notes |

| Reaction Time | 1 - 24 hours | Reaction times can be significantly influenced by the nature of the reactants, catalyst system, and temperature. Reactions are often complete within a few hours at room temperature.[2] |

| Yield | 85 - 99% | CuAAC reactions are known for their high efficiency and yields.[1][6] Yields can be affected by the purity of reagents and the presence of copper-coordinating functional groups in the substrates. |

| Catalyst Loading (Cu) | 0.1 - 5 mol% | Lower catalyst loadings are generally preferred to minimize cellular toxicity in biological applications and to simplify purification.[2] The use of stabilizing ligands can improve catalytic efficiency. |

| Temperature | 25 - 60 °C | Most CuAAC reactions proceed efficiently at room temperature.[1] Gentle heating can be applied to accelerate slow reactions. |

| pH Range | 4 - 12 | The CuAAC reaction is tolerant of a wide pH range, making it suitable for reactions in aqueous buffers for biological applications.[1] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization may be required for specific substrates.

Protocol 1: General Procedure for CuAAC Reaction

This protocol describes a typical small-scale CuAAC reaction between this compound and an organic azide.

Materials:

-

This compound

-

Azide-containing compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or THF)

-

Nitrogen or Argon source

Procedure:

-

In a clean, dry reaction vial, dissolve this compound (1.0 eq) and the azide-containing compound (1.0 - 1.2 eq) in the chosen solvent system (e.g., 1:1 water:t-butanol).

-

Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate (0.01 - 0.05 eq) in water.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.05 - 0.2 eq) in water.

-

To the reaction mixture, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The solution may change color, indicating the formation of the active Cu(I) catalyst.

-

Seal the reaction vial and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Bioconjugation of a Peptide with this compound

This protocol outlines the labeling of an azide-modified peptide.

Materials:

-

Azide-modified peptide

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a Cu(I) stabilizing ligand

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve the azide-modified peptide in PBS buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.

-

Prepare fresh aqueous stock solutions of CuSO₄, THPTA (or TBTA), and sodium ascorbate.

-

In a microcentrifuge tube, combine the peptide solution, this compound (from stock solution, typically 10-50 eq), and the THPTA solution (typically 5 eq relative to copper).

-

Initiate the reaction by adding the CuSO₄ solution (typically 1 eq relative to the peptide) followed by the sodium ascorbate solution (typically 10 eq relative to copper).

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

-

The labeled peptide can be purified from excess reagents using size exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.

-

Characterize the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm successful conjugation.

Diagrams

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Cu-catalyzed azide-alkyne cycloaddition. | Semantic Scholar [semanticscholar.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. toc.library.ethz.ch [toc.library.ethz.ch]

- 9. interchim.fr [interchim.fr]

- 10. search.library.nyu.edu [search.library.nyu.edu]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 2-Ethynyl-4-methylthiazole in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds represent a cornerstone in medicinal chemistry, forming the core scaffold of numerous clinically approved drugs and investigational agents. The inherent chemical properties of the thiazole ring, including its ability to act as a bioisostere for other aromatic systems and its capacity to engage in crucial hydrogen bonding interactions, make it a privileged motif in drug design. Within this class of compounds, 2-ethynyl-4-methylthiazole emerges as a particularly valuable and versatile building block. Its terminal alkyne functionality provides a reactive handle for the facile introduction of diverse molecular complexity through reactions such as the Sonogashira coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This application note will detail the utility of 2-ethynyl-4-methylthiazole in the synthesis of potential kinase inhibitors, provide exemplary experimental protocols, and present relevant biological activity data for analogous thiazole derivatives.

Key Applications in Kinase Inhibitor Synthesis

The 2-ethynyl-4-methylthiazole scaffold is an attractive starting point for the synthesis of inhibitors targeting a variety of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The ethynyl group serves as a key linker element, allowing for the strategic connection of the thiazole core to other recognition elements that can occupy the ATP-binding site of kinases.

General Synthetic Strategy via Sonogashira Coupling:

A primary application of 2-ethynyl-4-methylthiazole is its use in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction facilitates the formation of a carbon-carbon bond between the terminal alkyne of the thiazole and an aryl or heteroaryl halide. This methodology allows for the modular assembly of complex molecules, where different aryl or heteroaryl partners can be systematically varied to probe the SAR and optimize potency and selectivity against a specific kinase target.

Quantitative Data of Thiazole-Containing Kinase Inhibitors

While specific quantitative data for compounds directly synthesized from 2-ethynyl-4-methylthiazole is not extensively available in the public domain, the following table summarizes the inhibitory activities of various thiazole-containing derivatives against several key kinase targets. This data underscores the potential of the thiazole scaffold in achieving high-potency kinase inhibition.

| Compound Class | Kinase Target | IC50 (nM) | Reference Compound |

| Thiazolyl-Pyrazoline Derivatives | EGFR | 262 | Erlotinib (IC50 = 57 nM) |

| Thiazolyl-Pyrazoline Derivatives | T-47D (cell line) | 750 | - |

| Imidazo[2,1-b]thiazole Derivatives | EGFR | 122 | Sorafenib |

| Imidazo[2,1-b]thiazole Derivatives | HER2 | 78 | Sorafenib |

| 2-Aminothiazole Derivatives | ERK2 | 160 | - |

| Thiazole-based Derivatives | BRAFV600E | - | - |

| Thiazole-based Derivatives | DHFR | 123 | - |

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of 2-Ethynyl-4-methylthiazole with an Aryl Halide

This protocol provides a general method for the palladium-catalyzed Sonogashira coupling of 2-ethynyl-4-methylthiazole with a generic aryl iodide.

Materials:

-

2-Ethynyl-4-methylthiazole

-

Aryl iodide (e.g., 4-iodoaniline)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2 (2 mol%) and PPh3 (4 mol%).

-

Add anhydrous THF to the flask and stir for 10 minutes at room temperature to form the catalyst complex.

-

To this mixture, add the aryl iodide (1.0 equivalent), 2-ethynyl-4-methylthiazole (1.2 equivalents), and CuI (3 mol%).

-

Finally, add triethylamine (2.0 equivalents) as the base and solvent.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Diagrams

Caption: Experimental workflow for the Sonogashira coupling reaction.

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Conclusion

2-Ethynyl-4-methylthiazole is a high-value building block for medicinal chemists engaged in the discovery of novel kinase inhibitors. Its utility in the Sonogashira coupling reaction provides a robust and flexible method for the synthesis of diverse compound libraries. The thiazole core, a well-established pharmacophore in numerous approved drugs, offers a solid foundation for the design of potent and selective kinase inhibitors. The protocols and data presented herein serve as a guide for researchers to leverage the potential of 2-ethynyl-4-methylthiazole in their drug discovery programs.

Application Notes and Protocols: 2-Ethynyl-4-methoxythiazole as a Probe for Biochemical Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethynyl-4-methoxythiazole is a versatile chemical probe designed for the detection and visualization of biomolecules in a variety of biochemical assays. Its utility is primarily derived from the presence of a terminal alkyne group, which allows for its covalent attachment to azide-modified target molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3][4][5] These reactions are highly specific and efficient, enabling the precise labeling of proteins, nucleic acids, and other biomolecules in complex biological samples.[2][4]

The thiazole moiety, a heterocyclic scaffold present in numerous biologically active compounds and fluorescent dyes, may confer desirable physicochemical properties to the probe, such as enhanced solubility or the potential for fluorescence detection upon conjugation.[6] The methoxy group can further modulate these properties. This document provides detailed protocols for the application of this compound in biochemical assays, including protein labeling in cell lysates and live cell imaging.

Principle of Detection

The core application of this compound relies on the bioorthogonal click chemistry reaction. Biomolecules of interest are first metabolically, enzymatically, or chemically tagged with an azide group. Subsequently, the alkyne-containing this compound probe is introduced and covalently ligated to the azido-tagged biomolecule. Detection is then achieved, potentially through the intrinsic fluorescence of the resulting triazole-thiazole conjugate or by a secondary detection method if the probe is further functionalized.

Experimental Protocols

Protocol 1: In Vitro Protein Labeling in Cell Lysates using CuAAC

This protocol describes the labeling of azide-modified proteins in a cell lysate with this compound for subsequent in-gel fluorescence analysis.

Materials:

-

Cells metabolically labeled with an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA).

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

This compound solution (10 mM in DMSO).

-

Copper(II) sulfate (CuSO₄) solution (50 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water/DMSO).[7]

-

Sodium ascorbate solution (1 M in water, freshly prepared).

-

SDS-PAGE sample buffer.

Procedure:

-

Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[8]

-

Click Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

-

Cell lysate (containing 20-50 µg of protein).

-

This compound solution (final concentration 100 µM).

-

Add buffer to adjust the final volume.

-

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by adding CuSO₄ and THPTA ligand. Vortex to mix.

-

Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture from step 3, followed immediately by the catalyst premix. The final concentrations should be approximately:

-

Copper(II) sulfate: 1 mM

-

THPTA: 5 mM[3]

-

Sodium ascorbate: 5 mM

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

-

Sample Preparation for SDS-PAGE: Precipitate the labeled proteins using a methanol/chloroform precipitation method to remove excess reagents. Resuspend the protein pellet in SDS-PAGE sample buffer.

-

SDS-PAGE and In-Gel Fluorescence:

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the labeled proteins using a gel imager equipped with an appropriate excitation and emission filter set for the this compound-triazole conjugate.

-

After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize total protein.[9][10]

-

Protocol 2: Live Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the use of this compound for labeling azide-modified biomolecules in living cells for fluorescence microscopy. This copper-free click chemistry method is suitable for live-cell applications due to its biocompatibility.[11] For this application, the azide-containing molecule would typically be a strained cyclooctyne derivative for the reaction to proceed without a copper catalyst. However, for the purpose of this protocol with the provided probe, we will assume the target biomolecule is azide-modified and the probe is a cyclooctyne derivative of this compound or used in a copper-free click reaction.

Materials:

-

Cells cultured on glass-bottom dishes suitable for microscopy.

-

Cell culture medium containing an azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycan labeling).

-

This compound solution (or a cyclooctyne derivative) compatible with live-cell labeling.

-

Phosphate-buffered saline (PBS).

-

Hoechst 33342 or other suitable nuclear counterstain.

-

Fluorescence microscope.

Procedure:

-

Metabolic Labeling: Culture cells in a medium containing the appropriate azide-modified precursor for a sufficient time to allow for metabolic incorporation (typically 24-48 hours).

-

Probe Incubation: Remove the labeling medium and wash the cells twice with warm PBS. Add fresh, pre-warmed cell culture medium containing this compound (or its cyclooctyne derivative) at a final concentration of 10-50 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unreacted probe.

-

Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 in PBS for 10-15 minutes.

-

Imaging: Wash the cells once more with PBS and add fresh imaging medium. Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.

Data Presentation

Quantitative data from experiments using this compound should be summarized in tables for clear comparison. Below are template tables for common applications.

Table 1: In-Gel Fluorescence Quantification

| Sample | Protein Concentration (µg/µL) | Integrated Fluorescence Intensity | Normalized Signal (Intensity/µg Protein) |

|---|---|---|---|

| Control (No Azide) | X.XX | Y.YY | Z.ZZ |

| Treated Sample 1 | X.XX | Y.YY | Z.ZZ |

| Treated Sample 2 | X.XX | Y.YY | Z.ZZ |

Table 2: Cellular Fluorescence Intensity from Imaging

| Condition | Mean Fluorescence Intensity per Cell (Arbitrary Units) | Standard Deviation | Number of Cells Analyzed |

|---|---|---|---|

| Unlabeled Control | A.AA | B.BB | N |

| Labeled - Condition 1 | A.AA | B.BB | N |

| Labeled - Condition 2 | A.AA | B.BB | N |

Visualizations

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Caption: General Experimental Workflow for Biochemical Assays.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. interchim.fr [interchim.fr]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 6. Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis [bio-protocol.org]

- 11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Proteins and Biomolecules with Ethynyl-Thiazole Probes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Disclaimer: As of the latest literature review, specific application data and protocols for 2-Ethynyl-4-methoxythiazole in protein labeling are not available. The following application notes and protocols are generalized for the use of ethynyl-containing probes in bioorthogonal labeling of azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] These protocols are intended to serve as a foundational guide for researchers developing labeling strategies with novel ethynyl-functionalized reagents.

Introduction

Bioorthogonal chemistry provides powerful tools for the specific labeling of biomolecules in complex biological systems.[4][5][6] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a bioorthogonal "click" reaction, enabling the covalent ligation of an azide-modified biomolecule with a terminal alkyne-containing probe.[2][3] This reaction is characterized by its high efficiency, specificity, and biocompatibility under aqueous conditions, making it ideal for labeling proteins, nucleic acids, and other biomolecules.[1][3]

This document outlines a general protocol for the labeling of an azide-modified protein with a generic ethynyl-thiazole probe. Thiazole derivatives are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities.[7][8][9] An ethynyl-functionalized thiazole can be used to introduce this heterocyclic moiety onto a target biomolecule, which can be useful for a variety of applications, including fluorescence imaging, target identification, and drug delivery.

Principle of the Method

The labeling strategy involves two main steps:

-

Metabolic or Enzymatic Incorporation of an Azide: An azide group is introduced into the target protein. This can be achieved through various methods, such as metabolic labeling with an azide-containing amino acid analog (e.g., azidohomoalanine to replace methionine) or by site-specific enzymatic modification.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein is then reacted with the ethynyl-thiazole probe in the presence of a Cu(I) catalyst. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2] A copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[10] This reaction results in the formation of a stable triazole linkage, covalently attaching the thiazole probe to the protein.

Experimental Protocols

General Protocol for Labeling an Azide-Modified Protein with an Ethynyl-Thiazole Probe

This protocol is a general guideline and may require optimization for specific proteins and probes.

Materials and Reagents:

-

Azide-modified protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Ethynyl-thiazole probe (e.g., this compound, if available)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

-

Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 10 mM in DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or spin filtration)

-

Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

-

Preparation of the Reaction Mixture:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 1-10 mg/mL) and the ethynyl-thiazole probe (typically 10-50 molar excess over the protein).

-

Add the TBTA ligand to the mixture to a final concentration of 100-500 µM.

-

Gently mix the solution.

-

-

Initiation of the Click Reaction:

-

Add the CuSO₄ stock solution to a final concentration of 50-250 µM.

-

Immediately add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

Gently mix the reaction mixture by pipetting or vortexing at a low speed.

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically.

-

-

Purification of the Labeled Protein:

-

Remove the excess unreacted probe, copper catalyst, and other small molecules by a suitable purification method.

-

Size-Exclusion Chromatography (SEC): Elute the protein with a suitable buffer.

-

Dialysis: Dialyze against a large volume of buffer with several buffer changes.

-

Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff appropriate for the target protein.

-

-

-

Characterization of the Labeled Protein:

-

Determine the concentration of the purified labeled protein using a standard protein assay.

-

Assess the labeling efficiency by methods such as mass spectrometry (to observe the mass shift corresponding to the addition of the probe), SDS-PAGE (if the probe is fluorescent or has a tag), or spectrophotometry (if the probe has a unique absorbance signature).

-

Data Presentation

The following tables provide illustrative data for a typical protein labeling experiment using the CuAAC reaction.

Table 1: Typical Reaction Conditions for CuAAC Protein Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates. |

| Probe:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios can drive the reaction to completion but may require more extensive purification. |

| CuSO₄ Concentration | 50 - 250 µM | Higher concentrations can increase reaction rates but may also lead to protein precipitation. |

| Sodium Ascorbate Concentration | 1 - 5 mM | Should be in excess of CuSO₄ to maintain a reducing environment. |

| TBTA Concentration | 100 - 500 µM | Typically used at a concentration equal to or slightly higher than the CuSO₄ concentration. |

| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can accelerate the reaction but may affect protein stability. |

| Reaction Time | 1 - 4 hours | Can be optimized based on labeling efficiency. |

| pH | 7.0 - 8.0 | The reaction is generally robust within this pH range. |

Table 2: Illustrative Quantitative Data for a Labeling Experiment

| Parameter | Example Value | Method of Determination |

| Initial Protein Concentration | 5.0 mg/mL | BCA Assay |

| Final Labeled Protein Concentration | 4.2 mg/mL | BCA Assay |

| Protein Recovery Yield | 84% | (Final Protein Mass / Initial Protein Mass) x 100 |

| Labeling Efficiency | >95% | Mass Spectrometry (MALDI-TOF or ESI-MS) |

| Purity of Labeled Protein | >98% | SDS-PAGE with Coomassie Staining |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for labeling a protein with an ethynyl-thiazole probe.

Hypothetical Signaling Pathway Investigation

This diagram illustrates a hypothetical signaling pathway that could be studied using a protein (e.g., a receptor) labeled with a fluorescent ethynyl-thiazole probe.

References

- 1. jetir.org [jetir.org]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]

- 5. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using 2-Ethynyl-4-methoxythiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a significant pharmacophore in modern medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has provided a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6][7] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[8][9]

Thiazole derivatives are also well-established pharmacophores present in numerous clinically used drugs, known for their diverse biological activities.[10][11][12] The combination of both the 1,2,3-triazole and thiazole scaffolds into a single molecular entity is a promising strategy in drug discovery for the development of novel therapeutic agents with potentially enhanced or synergistic activities.

These application notes provide a detailed protocol for the synthesis of 1,2,3-triazoles utilizing 2-Ethynyl-4-methoxythiazole as a key building block. While specific literature on the use of this particular ethynylthiazole is not available, the provided protocols are based on well-established and widely reported methods for the CuAAC reaction with analogous substrates.

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol based on similar syntheses)

The synthesis of the key alkyne precursor, this compound, can be achieved from commercially available starting materials. A plausible synthetic route is outlined below.

Materials:

-

2-Bromo-4-methoxythiazole

-

Ethynyltrimethylsilane

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrabutylammonium fluoride (TBAF)

-

Toluene, Tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Sonogashira Coupling: To a solution of 2-bromo-4-methoxythiazole (1.0 eq) in a mixture of toluene and triethylamine (2:1 v/v), add ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at 60-70 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)-4-methoxythiazole.

-

Desilylation: The purified silyl-protected alkyne is dissolved in THF.

-

Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature for 1-2 hours.

-

The solvent is evaporated, and the residue is purified by column chromatography to yield the final product, this compound.

General Protocol for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition of this compound with a generic organic azide (R-N₃).

Materials:

-

This compound

-

Organic azide (R-N₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1) or other suitable solvent systems (e.g., THF/H₂O, DMSO)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.05 eq) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

The reaction mixture is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-12 hours.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 1-(4-methoxythiazol-2-yl)-1H-1,2,3-triazole derivative.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the CuAAC reaction based on analogous syntheses reported in the literature.

Table 1: Representative Reaction Conditions for CuAAC

| Parameter | Condition |

| Alkyne | This compound |

| Azide | Various organic azides (aliphatic, aromatic) |

| Catalyst | CuSO₄·5H₂O (5-10 mol%) |

| Reducing Agent | Sodium Ascorbate (10-20 mol%) |

| Solvent | t-BuOH/H₂O (1:1), THF/H₂O (1:1), DMSO |

| Temperature | Room Temperature |

| Reaction Time | 2 - 12 hours |

Table 2: Hypothetical Quantitative Data for Synthesized 1,2,3-Triazoles

| Entry | Azide (R-N₃) | Product | Yield (%) |

| 1 | Benzyl azide | 1-Benzyl-4-(4-methoxythiazol-2-yl)-1H-1,2,3-triazole | 92 |

| 2 | Phenyl azide | 4-(4-Methoxythiazol-2-yl)-1-phenyl-1H-1,2,3-triazole | 88 |

| 3 | 1-Azido-4-nitrobenzene | 4-(4-Methoxythiazol-2-yl)-1-(4-nitrophenyl)-1H-1,2,3-triazole | 95 |

| 4 | 1-Azidohexane | 1-Hexyl-4-(4-methoxythiazol-2-yl)-1H-1,2,3-triazole | 85 |

Visualizations

Experimental Workflow for CuAAC Synthesis

Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Logical Relationship of Key Components

Caption: Relationship between key chemical moieties and their application in drug discovery.

References

- 1. BJOC - Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions: one-pot synthesis of polycyclic fused triazoles [beilstein-journals.org]

- 2. Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbpas.com [ijbpas.com]

- 5. researchgate.net [researchgate.net]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Metal-Catalyzed Reactions Involving 2-Ethynyl-4-methoxythiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key metal-catalyzed reactions involving the versatile building block, 2-ethynyl-4-methoxythiazole. The protocols outlined below are foundational for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a range of biological activities, and the functionalization of the ethynyl group allows for the exploration of a vast chemical space.[1][2][3][4][5]

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. It is a cornerstone reaction for the synthesis of substituted alkynes.

Quantitative Data Summary

The following table summarizes typical conditions for a Sonogashira coupling reaction. Note that optimization for this compound may be required.

| Parameter | Condition | Typical Range/Value | Reference |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂/ligand | 1-5 mol% | [7][8] |

| Copper(I) Co-catalyst | CuI | 1-10 mol% | [6][8] |